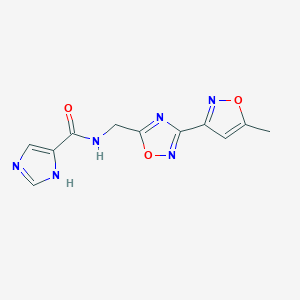

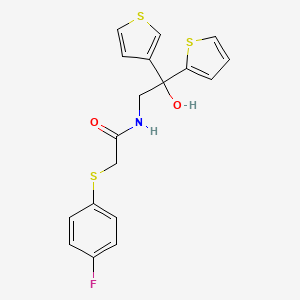

![molecular formula C9H14N4O2S B2859433 2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide CAS No. 946351-32-2](/img/structure/B2859433.png)

2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

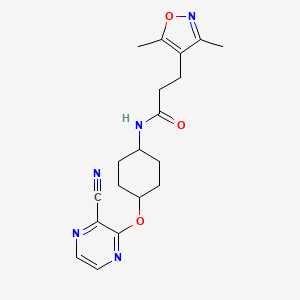

2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is of significant interest due to its potential pharmacological activities and applications in various fields such as medicinal chemistry, biology, and industry .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide is involved in the synthesis of various heterocycles, such as in the reaction with phenylisothiocyanate and ethyl chloroformate to yield different triazolopyridazines and related compounds (Deeb, Hassaneen, & Kotb, 2005).

- It also serves as a core structure for creating new effective anticancer agents, as demonstrated by its involvement in the preparation of triazolo[4,3-a]pyrimidines with antitumor activity (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial and Antifungal Properties

- Derivatives of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide have been found to exhibit significant antimicrobial and antifungal activities. Compounds synthesized using this structure showed potent activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Srinivas, 2016).

Anticonvulsant and Analgesic Properties

- This compound also plays a role in the synthesis of molecules with anticonvulsant and analgesic properties. For instance, certain derivatives were evaluated for their anticonvulsant activity, with some showing promising results compared to reference drugs (Zhang et al., 2010).

Anti-Inflammatory and Antioxidant Properties

- Research has also explored its use in synthesizing compounds with anti-inflammatory and antioxidant capabilities. Some synthesized derivatives exhibited significant anti-inflammatory and analgesic potentials in experimental models (Amir, Kumar, & Javed, 2007).

Wound Healing Applications

- In the field of dermatology, derivatives of this compound have shown potential in enhancing the healing of skin wounds. Studies indicate a stimulatory action on skin fibroblast proliferation, thereby increasing the regenerative potential of damaged tissue (Vysokova et al., 2019).

Métodos De Preparación

The synthesis of 2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione with phenacyl bromides . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,

Propiedades

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-2-15-6-7(14)10-8-11-12-9-13(8)4-3-5-16-9/h2-6H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRORYUXNHUSBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=NN=C2N1CCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

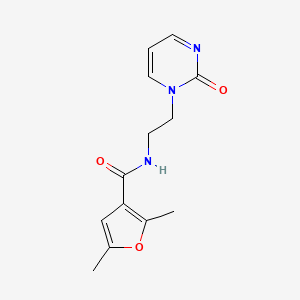

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2859354.png)

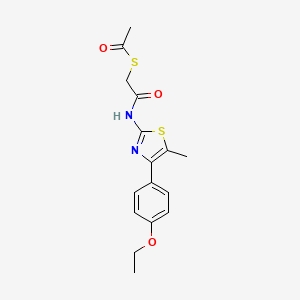

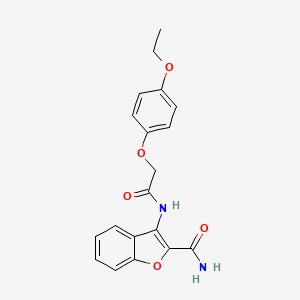

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)

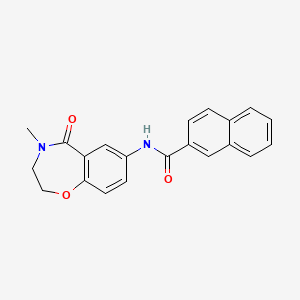

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)

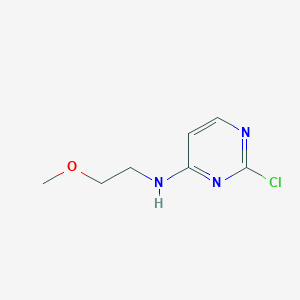

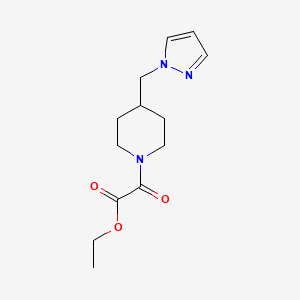

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)